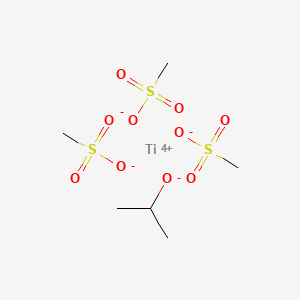
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-, also known as tris(methanesulphonato-o)(propan-2-olato)titanium, is a titanium complex with the molecular formula C₆H₂₀O₁₀S₃Ti and a molecular weight of 396.279 g/mol . This compound is characterized by the presence of three methanesulfonate groups and one 2-propanolate group coordinated to a titanium center. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with methanesulfonic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3CH3SO3H+C3H7OH→Ti(OCH(CH3)2)(OSO2CH3)3+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The methanesulfonate and 2-propanolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction may produce titanium(III) species. Substitution reactions can lead to the formation of new titanium complexes with different ligands .
Aplicaciones Científicas De Investigación
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a precursor for the synthesis of other titanium compounds
Mecanismo De Acción
The mechanism of action of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating electron transfer processes. The methanesulfonate and 2-propanolate ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the ligands involved .
Comparación Con Compuestos Similares
Similar Compounds
Titanium tetrachloride (TiCl₄): A common titanium precursor used in various chemical reactions.
Titanium isopropoxide (Ti(OiPr)₄): Used as a catalyst and precursor in the synthesis of titanium-based materials.
Titanium dioxide (TiO₂): Widely used in pigments, sunscreens, and photocatalysis.
Uniqueness
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivityIts ability to participate in redox reactions and ligand exchange makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
68443-61-8 |
|---|---|
Fórmula molecular |
C6H16O10S3Ti |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
methanesulfonate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3CH4O3S.Ti/c1-3(2)4;3*1-5(2,3)4;/h3H,1-2H3;3*1H3,(H,2,3,4);/q-1;;;;+4/p-3 |
Clave InChI |
SGCABYLXZBGPEN-UHFFFAOYSA-K |
SMILES canónico |
CC(C)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


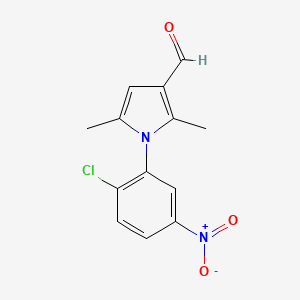
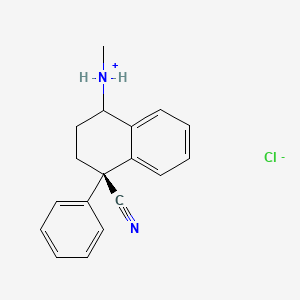
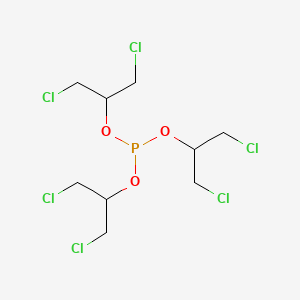
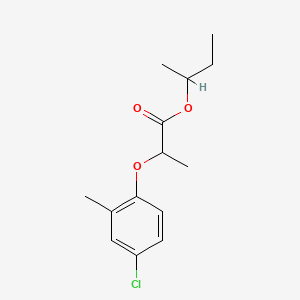
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
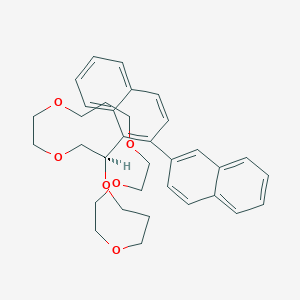
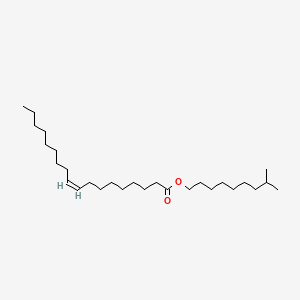

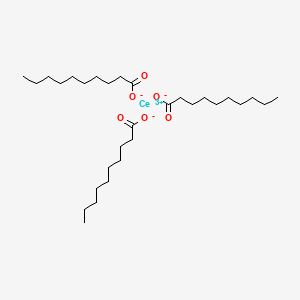
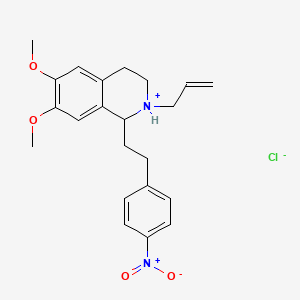
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
